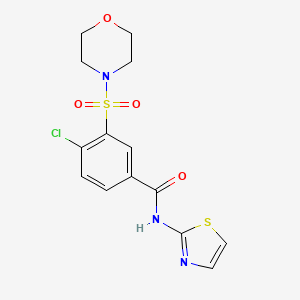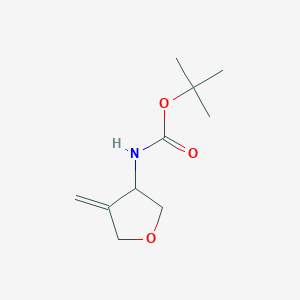![molecular formula C21H16N4O4S B2426170 N-(5-メトキシベンゾ[d]チアゾール-2-イル)-3-ニトロ-N-(ピリジン-2-イルメチル)ベンズアミド CAS No. 941878-21-3](/img/structure/B2426170.png)
N-(5-メトキシベンゾ[d]チアゾール-2-イル)-3-ニトロ-N-(ピリジン-2-イルメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a nitro group, and a pyridinylmethyl group, which contribute to its unique chemical properties and biological activities.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly for conditions involving inflammation.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
作用機序
Target of Action
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The interaction of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, allowing it to reach its target in the body .
Result of Action
The result of the action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Action Environment
The action, efficacy, and stability of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances in the body, such as food or other drugs, can also affect the pharmacokinetics of the compound .
生化学分析
Biochemical Properties
The biochemical properties of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide are intriguing. It has been found to exhibit antibacterial activity, particularly when used in conjunction with cell-penetrating peptides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a way that inhibits bacterial growth.
Cellular Effects
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has been shown to have significant effects on various types of cells. For instance, it has been found to have antihyperalgesic effects in mice with neuropathic pain, suggesting that it may influence cell function and cellular metabolism .
Molecular Mechanism
It has been suggested that it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways
Temporal Effects in Laboratory Settings
It has been suggested that it may have chronic pain-relieving properties .
Dosage Effects in Animal Models
The effects of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide vary with different dosages in animal models. For instance, it has been shown to have antihyperalgesic effects in mice with neuropathic pain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific reaction conditions to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the methoxy and nitro groups, which contribute to its specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its overall efficacy as a potential therapeutic agent.
特性
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-8-9-19-18(12-17)23-21(30-19)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAWIXAUPUOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)


![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)


![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)

![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2426107.png)


